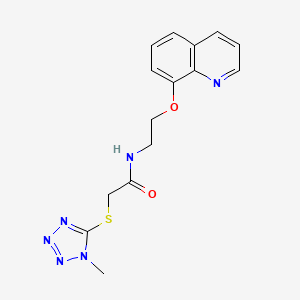
(E)-1-benzyl-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a urea derivative with a quinazolinone moiety. Urea derivatives are known for their wide range of biological activities, including antibacterial, antiviral, and anticancer properties . Quinazolinones are also recognized for their diverse pharmacological activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through multicomponent reactions . For instance, imidazole derivatives, which share some structural similarities, can be synthesized from glyoxal and ammonia .Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacokinetics
Research on compounds like N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide, a novel orexin 1 and 2 receptor antagonist, highlights the importance of understanding the metabolism and pharmacokinetics of new chemical entities. Studies focusing on the disposition, metabolism, and elimination pathways of pharmaceuticals provide critical insights into their safety and efficacy profiles. For example, the detailed metabolism and pharmacokinetic profile of [14C]SB-649868 in humans reveal how the compound and its metabolites are processed in the body, emphasizing the role of fecal and urinary excretion in drug elimination (Renzulli et al., 2011).
Toxicology and Environmental Health
Understanding the environmental impact and toxicological profile of chemical compounds is essential. Studies on the levels of urinary phthalate metabolites in a human reference population, as well as research into the occurrence of parabens and their metabolites in paired urine and blood samples, provide frameworks for assessing human exposure to environmental chemicals and their potential health risks (Blount et al., 2000; Zhang et al., 2020).
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-benzyl-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 4-fluorobenzaldehyde with 2-aminobenzophenone to form 3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde, which is then reacted with benzylamine to form (E)-1-benzyl-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea.", "Starting Materials": [ "4-fluorobenzaldehyde", "2-aminobenzophenone", "benzylamine", "urea", "acetic acid", "sodium acetate", "ethanol", "diethyl ether", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with 2-aminobenzophenone in ethanol with the addition of acetic acid and sodium acetate to form 3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde.", "Step 2: Reaction of 3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde with benzylamine in ethanol with the addition of diethyl ether to form (E)-1-benzyl-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea.", "Step 3: Purification of the product by recrystallization from ethanol.", "Step 4: Characterization of the product by various spectroscopic techniques such as NMR, IR, and mass spectrometry.", "Step 5: Adjustment of the pH of the product using sodium hydroxide or hydrochloric acid to obtain the desired form of the compound." ] } | |
CAS-Nummer |
941895-38-1 |
Produktname |
(E)-1-benzyl-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea |
Molekularformel |
C23H19FN4O2 |
Molekulargewicht |
402.429 |
IUPAC-Name |
1-benzyl-3-[3-[(4-fluorophenyl)methyl]-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C23H19FN4O2/c24-18-12-10-17(11-13-18)15-28-21(19-8-4-5-9-20(19)26-23(28)30)27-22(29)25-14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H2,25,27,29) |
InChI-Schlüssel |
IYXDNAAKWFGSEJ-SZXQPVLSSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=C(C=C4)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-ethyl-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2692600.png)
![5-(Methoxycarbonyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2692602.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2692605.png)
![Ethyl 2-[[(Z)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2692607.png)
![N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2692609.png)

![2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide hydrochloride](/img/structure/B2692613.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-fluorobenzenesulfonamide](/img/structure/B2692615.png)


![ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2692620.png)